
5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of resorcinol with potassium hydroxide in methanol, followed by hydrogenation in the presence of active nickel to form potassium 3-ketocyclohex-1-enolate. This intermediate is then cyclized with ethyl bromopyruvate under alkaline conditions and subsequently acidified to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1-benzofuran-4-one
- 1,5,6,7-Tetrahydro-4H-indol-4-one
- 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
Uniqueness
5-Butanoyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its specific butanoyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-butanoyl-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-10(13)8-4-5-11-9(12(8)14)6-7-15-11/h6-8H,2-5H2,1H3 |
InChI Key |
XONRWYFEBPWOHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CCC2=C(C1=O)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


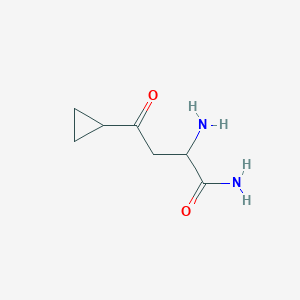
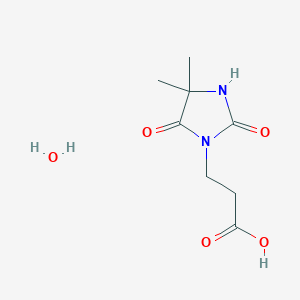
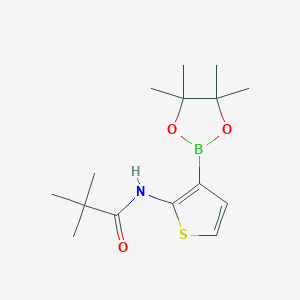
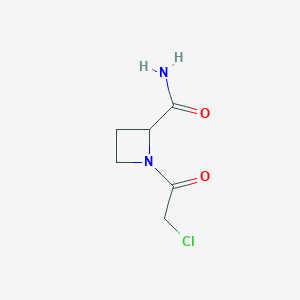
![2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13322309.png)
![7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13322311.png)
![Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13322317.png)
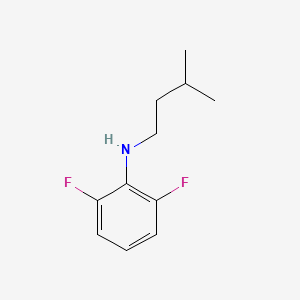
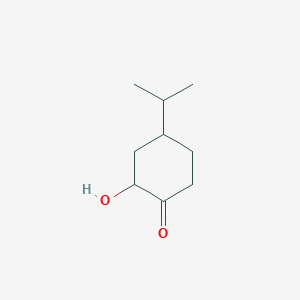
![2-Fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B13322327.png)
![4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13322342.png)
![5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride](/img/structure/B13322345.png)
![2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13322351.png)
![2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13322353.png)
